BIO-11006

Description

MARCKS Protein Inhibitor this compound is an aerosolized 10-amino acid peptide that inhibits the myristoylated alanine rich protein kinase C substrate (MARCKS) protein, with potential immunomodulating and antineoplastic activities. Upon inhalation, the MARCKS protein inhibitor this compound targets, binds to and inhibits the phosphorylation of MARCKS (P-MARCKS). This prevents MARCKS-mediated signaling, thereby preventing the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane upon MARCKS binding. This prevents the PIP2-mediated activation of focal adhesion kinase (FAK) and the FAK-mediated activation of the PI3K/AKT pathway and the activation of integrins, talin, vinculin and paxillin. This leads to an inhibition of tumor cell proliferation, migration, metastasis and survival. In addition, inhibition of MARCKS prevents mucin granule release and reduces the overproduction of mucus in the lungs. This may abrogate airway obstruction, impaired lung function, airway inflammation and bacterial infections associated with overproduction of mucus in the lungs. The MARCKS protein, a filamentous actin crosslinking protein and substrate for protein kinase C (PKC) is localized on the plasma membrane. Upon phosphorylation by PKC or binding to the calcium-calmodulin complex, the association of MARCKS with actin and with the plasma membrane is blocked, leading to its presence in the cytoplasm. The MARCKS protein plays a key role in the exocytosis of a number of vesicles and granules, cell movement, mitogenesis and membrane trafficking.

Propriétés

Numéro CAS |

901117-03-1 |

|---|---|

Formule moléculaire |

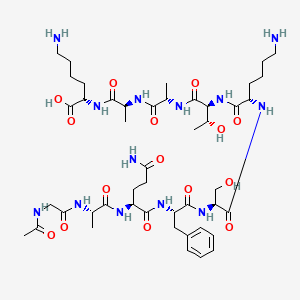

C46H75N13O15 |

Poids moléculaire |

1050.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid |

InChI |

InChI=1S/C46H75N13O15/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-/m0/s1 |

Clé InChI |

KCSNGWMKFYVMKF-HGYIIGRXSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)C)O |

SMILES canonique |

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O |

Séquence |

GAQFSKTAAK |

Origine du produit |

United States |

Foundational & Exploratory

In-depth Analysis of BIO-11006's Mechanism of Action in Lung Cancer: A Technical Overview

An Examination of a Novel Therapeutic Candidate

This technical guide provides a comprehensive analysis of the available preclinical and clinical data on BIO-11006, a novel investigational agent for the treatment of lung cancer. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its mechanism of action, experimental validation, and potential signaling pathways.

Quantitative Data Summary

At present, there is no publicly available quantitative data from clinical trials or preclinical studies for a compound designated as this compound. Information regarding its efficacy, such as IC50 values in various lung cancer cell lines, tumor growth inhibition in xenograft models, or patient response rates, has not been disclosed in scientific literature or public databases. As this information becomes available, this section will be updated to include structured tables for clear comparison of key metrics.

Experimental Protocols

Detailed experimental methodologies for the investigation of this compound are not currently available in the public domain. To provide a framework for potential future studies, this section outlines standard protocols that would be essential in elucidating its mechanism of action.

Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of this compound on lung cancer cells, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assays would be employed. These experiments would involve seeding lung cancer cell lines (e.g., A549, H1975, PC-9) in 96-well plates, treating them with a range of this compound concentrations, and measuring cell viability after a set incubation period (e.g., 72 hours).

Western Blot Analysis: To investigate the impact of this compound on specific protein expression and signaling pathways, Western blotting would be a critical technique. Lung cancer cells would be treated with this compound for various time points, followed by cell lysis and protein extraction. Proteins of interest (e.g., key drivers of oncogenic pathways like EGFR, ALK, KRAS, and downstream effectors such as AKT, ERK) would be separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies to detect changes in their expression or phosphorylation status.

Kinase Assays: If this compound is hypothesized to be a kinase inhibitor, in vitro kinase assays would be necessary to determine its inhibitory activity against a panel of purified kinases. These assays would measure the ability of this compound to block the phosphorylation of a substrate by a specific kinase, often using radiometric or fluorescence-based detection methods. This would help identify the direct molecular target(s) of the compound.

Signaling Pathways and Experimental Workflows

Visual representations of the potential mechanism of action of this compound and the workflows to investigate it are crucial for a clear understanding. The following diagrams are based on hypothesized pathways relevant to lung cancer and standard drug discovery processes.

Caption: A generalized workflow for identifying the molecular target of this compound in lung cancer.

Caption: A hypothetical signaling pathway illustrating this compound as an inhibitor of mutant EGFR.

As further information regarding this compound becomes publicly available, this technical guide will be updated to reflect the latest findings, including comprehensive data tables and refined signaling pathway diagrams. The scientific community awaits the disclosure of data that will allow for a thorough evaluation of this compound's potential as a therapeutic agent in the fight against lung cancer.

An In-depth Technical Guide to the Interaction of BIO-11006 and MARCKS Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein is a key regulator of various cellular processes, including cell motility, proliferation, and signaling. Its dysregulation has been implicated in the progression of several diseases, most notably cancer. BIO-11006, a 10-amino acid peptide, has emerged as a potent inhibitor of MARCKS, showing promise in preclinical and clinical studies as a therapeutic agent. This technical guide provides a comprehensive overview of the interaction between this compound and the MARCKS protein, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Mechanism of Action: this compound Inhibition of the MARCKS Signaling Pathway

This compound is an aerosolized 10-amino acid peptide that acts as an inhibitor of the myristoylated alanine-rich protein kinase C substrate (MARCKS) protein.[1] Its mechanism of action centers on preventing the phosphorylation of MARCKS.[1][2]

Under normal physiological conditions, the MARCKS protein is localized to the plasma membrane, where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[1] Upon phosphorylation by protein kinase C (PKC), MARCKS translocates from the membrane to the cytoplasm. This releases PIP2, which then acts as a second messenger to activate downstream signaling pathways, including the PI3K/AKT pathway.[1] This cascade ultimately leads to the activation of focal adhesion kinase (FAK) and various cytoskeletal proteins like integrins, talin, vinculin, and paxillin, promoting cell proliferation, migration, and survival.[1]

This compound, by binding to MARCKS, prevents its phosphorylation. This action maintains MARCKS in its membrane-bound, unphosphorylated state, thereby sequestering PIP2 and inhibiting the entire downstream signaling cascade.[1] The net effect is a reduction in tumor cell proliferation, migration, and metastasis.[1]

In the context of lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS), the inhibition of MARCKS by this compound also prevents the release of mucin granules, thereby reducing mucus overproduction and associated airway obstruction and inflammation.[1][2]

Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Lines | Assay Type | Concentration | Effect | Reference |

| A549, PC-9, CL1-5 (Human Lung Cancer) | Transwell Migration | 100 µM | ~75% inhibition of cell migration | [3] |

| Human Neutrophils | Motility Assay | 50 µM | Optimal attenuation of motility |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lung Cancer

| Mouse Model | Treatment | Dosing Regimen | Key Findings | Reference |

| Orthotopic PC-9 Lung Cancer | Inhaled this compound | Daily for 4 weeks (starting day 4 post-injection) | Dramatic attenuation of tumor metastasis | [4] |

| Orthotopic PC-9 Lung Cancer | Inhaled this compound | Daily from day 26 to day 38 post-injection | Complete inhibition of further metastasis and primary tumor growth | [4] |

| Tail Vein A549 Lung Cancer | Inhaled this compound | Daily for 8 weeks (starting day 3 post-injection) | ~95% inhibition of metastasis to distal organs | [4] |

Table 3: Phase II Clinical Trial Results of this compound

| Indication | Treatment Groups | Primary Endpoint | Results | p-value | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | This compound + Standard of Care (SOC) vs. SOC alone | Overall Response Rate (ORR) at 3 months | Improved ORR | 0.02 | [5][6][7] |

| NSCLC | This compound + SOC vs. SOC alone | Disease Progression (DP) | 7% vs. 17% | - | [5][6][7] |

| NSCLC | This compound + SOC vs. SOC alone | Partial Response (PR) | 40% vs. 30% | - | [5][6][7] |

| Acute Respiratory Distress Syndrome (ARDS) | This compound vs. Placebo | Mortality at 28 days | 21% vs. 37% | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction and effects of this compound and the MARCKS protein.

In Vitro Cell Migration Assay (Transwell Assay)

This protocol is adapted from methodologies used to assess the dose-dependent inhibition of cancer cell migration by this compound.[3]

Objective: To quantify the effect of this compound on the migration of cancer cells.

Materials:

-

Human lung cancer cell lines (e.g., A549, PC-9, CL1-5)

-

Transwell® plates (24-well, 8-µm pore size)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

This compound

-

PBS (phosphate-buffered saline)

-

Hematoxylin stain

Procedure:

-

Culture human lung cancer cells to ~80% confluency.

-

Starve the cells in a serum-free medium for 24 hours prior to the assay.

-

Resuspend the cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of culture medium with 10% FBS (as a chemoattractant) to the lower chamber of the Transwell® plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell® insert.

-

Add this compound at various concentrations (e.g., 0, 10, 50, 100 µM) to the upper chamber. Include a vehicle control (e.g., PBS).

-

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with hematoxylin for 20 minutes.

-

Gently wash the membrane with water.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percentage of migration inhibition relative to the vehicle control.

Orthotopic Mouse Model of Lung Cancer

This protocol is based on in vivo studies evaluating the anti-metastatic effects of this compound.[4]

Objective: To assess the in vivo efficacy of this compound on primary tumor growth and metastasis in a clinically relevant animal model.

Materials:

-

NOD-SCID mice (6-8 weeks old)

-

PC-9 human lung cancer cells

-

Matrigel

-

Inhalation chamber/nebulizer

-

This compound solution (e.g., 50 µM)

-

Anesthetics

-

Surgical instruments

Procedure:

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Make a small incision over the left chest wall.

-

Inject 1 x 10^6 PC-9 cells in 50 µL of a 1:1 mixture of PBS and Matrigel directly into the left lung.

-

Close the incision with surgical clips.

-

-

This compound Administration:

-

Begin treatment at a predetermined time point (e.g., day 4 post-injection for preventative studies or later for treatment of established metastases).

-

Place mice in an inhalation chamber and administer aerosolized this compound (e.g., 50 µM) daily for the duration of the study (e.g., 4 weeks).

-

A control group should receive aerosolized vehicle (e.g., saline).

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Harvest the lungs, heart, diaphragm, and other organs of interest.

-

Macroscopically and microscopically examine the tissues for primary tumor size and the presence and number of metastatic lesions.

-

Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

Compare the tumor growth and metastasis between the this compound-treated and control groups.

-

Western Blot for Phosphorylated MARCKS

This protocol provides a general framework for detecting changes in MARCKS phosphorylation in response to this compound treatment.

Objective: To determine if this compound inhibits the phosphorylation of MARCKS in cells.

Materials:

-

Cell line of interest (e.g., lung cancer cells)

-

This compound

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phosphorylated MARCKS (p-MARCKS)

-

Primary antibody against total MARCKS

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and grow to ~80% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce MARCKS phosphorylation. Include an unstimulated control.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MARCKS overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using ECL reagents and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.

-

Quantify the band intensities for p-MARCKS and total MARCKS.

-

Calculate the ratio of p-MARCKS to total MARCKS for each condition to determine the effect of this compound on MARCKS phosphorylation.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its targeted inhibition of the MARCKS protein. By preventing MARCKS phosphorylation, this compound effectively disrupts a key signaling pathway involved in cell proliferation, migration, and metastasis. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy in various disease models, particularly in non-small cell lung cancer and acute respiratory distress syndrome. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the therapeutic potential and underlying mechanisms of this compound and other MARCKS inhibitors. Continued research in this area is warranted to fully elucidate the clinical utility of this promising therapeutic approach.

References

- 1. Facebook [cancer.gov]

- 2. copdnewstoday.com [copdnewstoday.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. contractpharma.com [contractpharma.com]

- 6. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]

- 7. firstwordpharma.com [firstwordpharma.com]

BIO-11006: A Novel MARCKS Inhibitor for Inflammatory Lung Diseases

An In-depth Technical Guide on the Discovery, Mechanism of Action, and Clinical Development of a Promising Therapeutic Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO-11006 is a synthetic 10-amino acid peptide developed by BioMarck Pharmaceuticals as a first-in-class inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][2] By targeting a key regulator of cellular motility, secretion, and inflammation, this compound represents a novel therapeutic approach for a range of severe respiratory diseases. This document provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, summarizing key preclinical and clinical findings. It is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Introduction: The Discovery of this compound

The development of this compound originated from research into the cellular pathways governing mucus hypersecretion and inflammation in the lungs, processes central to the pathophysiology of diseases like Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS).[2] Scientists identified the MARCKS protein as a critical node in these pathways.[3]

This compound is a more soluble and drug-like analog of the MANS peptide, which corresponds to the N-terminal sequence of the MARCKS protein.[4][5] It is a 10-amino acid peptide that has demonstrated efficacy in preclinical models of lung disease and has undergone evaluation in several clinical trials.[2][4][6]

Mechanism of Action: Targeting the MARCKS Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the function of the MARCKS protein.[1][3] Under normal physiological conditions, MARCKS is localized to the plasma membrane and plays a crucial role in regulating the actin cytoskeleton and sequestering phosphatidylinositol 4,5-bisphosphate (PIP2).[1][7]

Upon stimulation by protein kinase C (PKC) or calcium-calmodulin, MARCKS is phosphorylated, leading to its translocation from the membrane to the cytoplasm.[1][2] This event releases PIP2, initiating a signaling cascade that promotes:

-

Inflammation: Activation of pathways like PI3K/AKT and the subsequent influx of neutrophils and release of pro-inflammatory cytokines, contributing to the "cytokine storm" seen in conditions like ARDS.[1]

-

Mucus Hypersecretion: Release of mucin granules from airway epithelial cells.[1][2]

-

Cell Motility: Reorganization of the actin cytoskeleton, which is implicated in cancer cell migration and metastasis.[6]

This compound competitively inhibits the phosphorylation of MARCKS, thereby preventing its translocation and blocking these downstream effects.[1][7]

Signaling Pathway Diagram

Preclinical and Clinical Development

This compound has undergone a comprehensive preclinical evaluation and has been studied in multiple clinical trials for various indications.

Preclinical Studies

Preclinical investigations in rodent models have demonstrated the potential of this compound in treating inflammatory lung conditions:

| Model | Key Findings | Reference(s) |

| Mouse Asthma Model | Reduced mucin hypersecretion in response to ovalbumin stimulation. | [2] |

| LPS-Induced Acute Lung Injury | Attenuated neutrophil influx into the lung, reduced NF-κB activation, and decreased expression of pro-inflammatory cytokines (KC and TNF-α). | [5] |

| Mouse Lung Cancer Models | Demonstrated potent antimetastatic effects, inhibiting tumor metastasis to the lung and distal organs. | [6] |

Clinical Trials

This compound has been evaluated in Phase I and Phase II clinical trials, demonstrating a favorable safety profile in over 300 subjects.[8]

Phase I Studies: Two Phase I studies in healthy volunteers showed that single inhaled doses of up to 1,000 mg and multiple inhaled doses of up to 250 mg/day for 14 days were well-tolerated.

Phase IIa Study in COPD (NCT00648245): A study involving 172 patients with COPD indicated that this compound reduced mucus hypersecretion and improved lung function.[2]

Phase IIa Study in ARDS (NCT03202394): This placebo-controlled study in patients with moderate to severe ARDS provided the most compelling clinical evidence for this compound to date.

| Parameter | This compound (n=19) | Placebo (n=19) |

| 28-Day All-Cause Mortality | 21% (4 deaths) | 37% (7 deaths) |

| Oxygenation | Faster improvement observed | Slower improvement |

| Pro-inflammatory Cytokines | Decrease observed | - |

| Safety | Well-tolerated | - |

Note: Specific quantitative data for oxygenation and cytokine levels are not publicly available.

Phase II Study in Non-Small Cell Lung Cancer (NSCLC): In a study of 60 patients with stage 4 NSCLC, the addition of this compound to standard of care resulted in a statistically significant improvement in the Overall Response Rate (ORR) at 3 months (p=0.02) and showed a trend towards less disease progression.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of MARCKS inhibitors like this compound.

MARCKS Phosphorylation Inhibition Assay (Western Blot)

This assay is designed to quantify the ability of this compound to inhibit the phosphorylation of MARCKS in a cellular context.

Objective: To determine the effect of this compound on PMA (phorbol 12-myristate 13-acetate), a PKC activator, induced MARCKS phosphorylation in human bronchial epithelial cells.

Methodology:

-

Cell Culture and Treatment: Culture human bronchial epithelial cells to 80-90% confluency. Serum-starve the cells for 16 hours. Pre-treat cells with varying concentrations of this compound for 1 hour. Stimulate the cells with 0.2 µM TPA for 30 minutes.

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature protein lysates and separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody specific for phospho-MARCKS (e.g., at Ser152/156) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system. Strip the membrane and re-probe for total MARCKS and a loading control (e.g., β-actin). Quantify band intensities using densitometry software.

Experimental Workflow: MARCKS Phosphorylation Assay

Neutrophil Chemotaxis Assay (Transwell)

This assay assesses the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.

Objective: To evaluate the inhibitory effect of this compound on fMLP (N-formylmethionyl-leucyl-phenylalanine)-induced human neutrophil migration.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Assay Setup: Use a 24-well plate with 3.0 µm pore size Transwell inserts. Add fMLP (chemoattractant) to the lower chamber.

-

Treatment and Seeding: Pre-incubate isolated neutrophils with varying concentrations of this compound for 30 minutes. Resuspend the neutrophils in assay medium and add them to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for neutrophil migration.

-

Quantification: Collect the cells that have migrated to the lower chamber. Count the migrated neutrophils using a hemocytometer, flow cytometry, or a cell viability assay (e.g., CellTiter-Glo).

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the untreated control.

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a novel mechanism of action that targets the underlying inflammatory and secretory processes in several severe lung diseases. Clinical data, particularly from the Phase IIa trial in ARDS, suggests a potential mortality benefit and a favorable safety profile. The preclinical data also support its potential as an anti-metastatic agent in lung cancer.

Future research should focus on larger, well-powered Phase III trials to confirm the efficacy of this compound in ARDS and NSCLC. Further elucidation of the downstream signaling effects of MARCKS inhibition in different disease contexts could also uncover new therapeutic opportunities. The development of this compound represents a significant advancement in the targeting of intracellular signaling pathways for the treatment of complex inflammatory diseases.

References

- 1. Facebook [cancer.gov]

- 2. copdnewstoday.com [copdnewstoday.com]

- 3. Biomarck Announces Statistically Significant Results From the Phase 2 Controlled Clinical Study in Non Small Cell Lung Cancer (NSCLC) [prnewswire.com]

- 4. MARCKS and Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Biomarck Pharmaceuticals to Present Expanded Analysis of this compound Clinical Data in Treatment of Non-Small Cell Lung Cancer at the American Thoracic Society 2020 International Conference [businesswire.com]

BIO-11006: A Novel Peptide Inhibitor of MARCKS for the Modulation of Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BIO-11006 is a first-in-class synthetic peptide that functions as a potent inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2][3] Phosphorylation of the MARCKS protein is a critical step in various cellular processes, including cell motility and the inflammatory cascade, particularly through the activation of the NF-κB pathway.[1][4][5] By preventing MARCKS phosphorylation, this compound effectively disrupts downstream pro-inflammatory signaling, leading to a reduction in cytokine release and neutrophil influx.[2][4] Extensive preclinical studies in models of acute lung injury (ALI), ARDS, and uveitis have demonstrated its significant anti-inflammatory efficacy.[2][4][6] Furthermore, this compound has shown a favorable safety profile and promising efficacy signals in Phase 2 clinical trials for ARDS and COPD, highlighting its therapeutic potential in treating a range of inflammatory diseases.[3][6][7] This document provides a comprehensive overview of the mechanism, preclinical data, and clinical findings for this compound.

Mechanism of Action: Inhibition of the MARCKS/NF-κB Axis

The primary mechanism of this compound involves the targeted inhibition of the MARCKS protein, a key substrate for Protein Kinase C (PKC).[1][3] In inflammatory states, the phosphorylation of MARCKS is a pivotal event that unleashes downstream signaling cascades.

-

MARCKS Inhibition : this compound is a 10-amino acid peptide that mimics a segment of the N-terminal region of the MARCKS protein.[1][2] It binds to MARCKS, preventing its phosphorylation by PKC.[1]

-

Downstream Signaling : This inhibition of phosphorylation prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane.[1] This, in turn, blocks the activation of critical signaling nodes like Focal Adhesion Kinase (FAK) and the subsequent PI3K/AKT pathway.[1]

-

NF-κB Pathway Modulation : A crucial consequence of MARCKS inhibition is the attenuation of NF-κB activation.[4] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[5][8] By inhibiting the phosphorylation of the p65 subunit of NF-κB, this compound effectively suppresses the transcription of target genes, including those for cytokines and chemokines.[4]

This targeted action results in the key anti-inflammatory effects of this compound: reduced production of pro-inflammatory cytokines such as TNF-α and KC, and decreased neutrophil migration to sites of inflammation.[4]

References

- 1. Facebook [cancer.gov]

- 2. Peptide Inhibitors of MARCKS Suppress Endotoxin Induced Uveitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. copdnewstoday.com [copdnewstoday.com]

- 4. An Inhaled Inhibitor of Myristoylated Alanine-Rich C Kinase Substrate Reverses LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Results of Biomarck Phase II Study of this compound in Patients with ARDS to be Presented at the 2021 ATS Annual Meeting [businesswire.com]

- 8. Inhibition of NF-κB improves the stress resistance and myogenic differentiation of MDSPCs isolated from naturally aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antineoplastic Properties of BIO-11006: A Technical Guide

Introduction

BIO-11006 is a novel, aerosolized 10-amino acid peptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein.[1][2] The MARCKS protein is a key player in various cellular processes, including cell motility, proliferation, and inflammation, making it a compelling target in oncology.[1][3] Aberrant MARCKS signaling has been implicated in the development and progression of several cancers.[3][4] This technical guide provides an in-depth overview of the antineoplastic properties of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism of action.

Quantitative Data Summary

The efficacy of this compound has been evaluated in both preclinical animal models and human clinical trials, particularly in the context of non-small cell lung cancer (NSCLC). The following tables summarize the key quantitative outcomes from these studies.

Table 1: Preclinical Efficacy of this compound in Mouse Models of Lung Cancer

| Model Type | Cell Line | Treatment Protocol | Key Finding | Citation |

| Orthotopic Injection | PC-9 | Daily inhalation of this compound for 4 weeks, starting 4 days post-injection. | Dramatic attenuation of tumor metastasis to the lung, heart, and diaphragm. | [5] |

| Orthotopic Injection | PC-9 | Daily inhalation of this compound from day 26 to day 38 post-injection. | Complete inhibition of further metastasis and primary tumor growth. | [5] |

| Tail Vein Injection | A549 | Aerosolized this compound starting 3 days post-injection. | Approximately 95% inhibition of metastasis to distal organs observed at 8 weeks. | [5] |

Table 2: Phase II Clinical Trial Results of this compound in Non-Small Cell Lung Cancer (NSCLC)

Study Identifier: NCT03472053

| Parameter | This compound + Standard of Care (SOC) | Standard of Care (SOC) Alone | p-value | Citation |

| Overall Response Rate (ORR) at 3 months | - | - | 0.02 | [6] |

| Partial Response (PR) | 40% | 30% | - | [6] |

| Disease Progression (DP) | 7% | 17% | - | [6] |

Table 3: Phase II Clinical Trial Results of this compound in Acute Respiratory Distress Syndrome (ARDS)

Study Identifier: NCT03202394

| Parameter | This compound Treatment Arm | Placebo Arm | Citation |

| All-Cause Mortality at 28 days | 21% (4 deaths) | 37% (7 deaths) | [7] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are the methodologies for key experiments involving this compound.

1. In Vivo Murine Models of Lung Cancer Metastasis

-

Objective: To evaluate the effect of inhaled this compound on the metastasis of human lung cancer cells in immunodeficient mice.

-

Animal Model: Severe Combined Immunodeficient (SCID) mice.

-

Cell Lines:

-

PC-9 (human lung adenocarcinoma)

-

A549 (human lung adenocarcinoma)

-

-

Orthotopic Injection Model Protocol:

-

Human lung cancer cells (PC-9) are surgically injected directly into the left lung of SCID mice.

-

For early intervention studies, treatment with aerosolized this compound is initiated 4 days post-injection and administered daily for 4 weeks.

-

For late intervention studies, treatment is initiated 26 days post-injection, a time point where metastasis is already established, and continued daily until day 38.

-

At the end of the treatment period, animals are euthanized, and primary tumor growth and metastasis to the contralateral lung, heart, and diaphragm are assessed.

-

-

Tail Vein Injection Model Protocol:

-

Human lung cancer cells (A549) are injected into the tail vein of SCID mice to simulate hematogenous metastasis.

-

Treatment with aerosolized this compound is initiated 3 days post-injection.

-

Metastasis to distal organs is evaluated at 8 weeks post-inoculation.

-

2. Phase II Clinical Trial in Non-Small Cell Lung Cancer (NCT03472053)

-

Objective: To evaluate the efficacy and safety of this compound in combination with standard of care chemotherapy in patients with Stage IV NSCLC.

-

Study Design: A randomized, parallel-group, standard of care-controlled clinical study.

-

Patient Population: 60 patients with Stage IV NSCLC.

-

Treatment Arms:

-

Experimental Arm: this compound administered in addition to standard of care (pemetrexed/carboplatin).

-

Control Arm: Standard of care (pemetrexed/carboplatin) alone.

-

-

Endpoints:

-

Primary Endpoint: Progression-free survival (PFS) at three months.

-

Secondary Endpoints: Response rate (RR), overall survival (OS) at 3 and 12 months, and body weight.

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound exerts its antineoplastic effects by inhibiting the phosphorylation of the MARCKS protein.[1] This inhibition prevents the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane, which in turn blocks the activation of focal adhesion kinase (FAK) and the subsequent activation of the PI3K/AKT signaling pathway.[1] This cascade ultimately leads to an inhibition of tumor cell proliferation, migration, and survival.[1]

Caption: Signaling pathway of this compound's antineoplastic activity.

General Experimental Workflow for In Vivo Efficacy Testing of this compound

The following diagram illustrates a generalized workflow for preclinical evaluation of this compound in murine models of lung cancer.

Caption: Generalized workflow for in vivo testing of this compound.

This compound has demonstrated significant antineoplastic properties in both preclinical and clinical settings. Its novel mechanism of action, targeting the MARCKS protein, offers a promising new therapeutic strategy for the treatment of non-small cell lung cancer and potentially other solid tumors. The data presented in this guide underscore the potential of this compound as a valuable addition to the oncologist's armamentarium. Further clinical investigation is warranted to fully elucidate its therapeutic benefits and establish its role in cancer management.

References

- 1. Facebook [cancer.gov]

- 2. copdnewstoday.com [copdnewstoday.com]

- 3. The Role of MARCKS in Metastasis and Treatment Resistance of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of MARCKS in Metastasis and Treatment Resistance of Solid Tumors | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. businesswire.com [businesswire.com]

Unraveling the Impact of BIO-11006 on the PI3K/AKT Signaling Cascade: A Technical Guide

For Immediate Release

Raleigh, NC – In the intricate world of cellular signaling, the PI3K/AKT pathway stands as a central regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of numerous diseases, including cancer and inflammatory conditions. This technical guide delves into the mechanism of action of BIO-11006, an investigational peptide, and its indirect but significant influence on this critical signaling cascade. Developed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound, presenting key data and experimental methodologies to facilitate further investigation into its therapeutic potential.

Executive Summary

This compound is a 10-amino acid peptide that acts as an inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1][2][3] Its primary mechanism of action involves the inhibition of MARCKS phosphorylation, a key event in several cellular processes.[1][2] This inhibition has a downstream effect on the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a crucial signaling network in cell biology. By preventing the phosphorylation of MARCKS, this compound ultimately hinders the activation of the PI3K/AKT pathway, thereby impacting cell proliferation, migration, and survival.[2] This guide will explore the molecular interactions and present the available data and experimental frameworks for studying the effects of this compound.

Mechanism of Action: An Indirect Inhibition of the PI3K/AKT Pathway

The influence of this compound on the PI3K/AKT pathway is not direct but is mediated through its action on the MARCKS protein. The sequence of events is as follows:

-

Inhibition of MARCKS Phosphorylation: this compound directly targets and inhibits the phosphorylation of the MARCKS protein.[1][2] MARCKS is a substrate for Protein Kinase C (PKC) and its phosphorylation is a critical step for its function.[1][2]

-

Sequestration of PIP2: Unphosphorylated MARCKS remains bound to the plasma membrane, where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[2]

-

Prevention of PI3K Activation: The sequestration of PIP2 by MARCKS prevents its availability as a substrate for PI3K. This, in turn, prevents the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/AKT pathway.[2]

-

Downstream Effects: The inhibition of the PI3K/AKT pathway leads to a cascade of downstream effects, including the inhibition of tumor cell proliferation, migration, and metastasis.[2]

Quantitative Data Summary

Currently, publicly available literature does not contain specific quantitative data such as IC50 or Ki values for the direct inhibition of PI3K or AKT by this compound, as its mechanism is indirect. The primary quantitative data available relates to its effects on downstream cellular processes.

Table 1: Preclinical Efficacy of this compound

| Model System | Effect | Result | Reference |

| Mouse model of asthma | Mucin hypersecretion | Reduced mucin hypersecretion with this compound pretreatment. | [1] |

| Mouse models of lung cancer (PC-9 and A549 cells) | Tumor metastasis | ~95% inhibition of metastasis in the tail vein model. Complete inhibition of further metastasis and primary tumor growth in the orthotopic model when treatment was started after metastasis was established. | [4] |

| LPS-induced acute lung injury in mice | Neutrophil influx and inflammation | Attenuated neutrophil influx, NF-κB activation, and proinflammatory cytokine expression. | [5] |

Key Experimental Protocols

To assess the impact of this compound on the PI3K/AKT pathway, a series of in vitro and in vivo experiments are essential. The following are detailed methodologies for key experiments.

Western Blotting for AKT Phosphorylation

This protocol is designed to quantify the levels of phosphorylated AKT (p-AKT), a direct indicator of PI3K/AKT pathway activation, in response to this compound treatment.

Objective: To determine the effect of this compound on the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).

Materials:

-

Cell line of interest (e.g., A549 non-small cell lung cancer cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and transfer apparatus

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a specified time course. A positive control (e.g., growth factor stimulation) and a vehicle control should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize p-AKT levels to total AKT and the loading control.

References

The Role of MARCKS Protein Phosphorylation in Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein is a ubiquitously expressed cellular component that plays a pivotal role in a multitude of physiological and pathological processes. Its function is intricately regulated by phosphorylation, primarily by Protein Kinase C (PKC), which governs its subcellular localization and interaction with key cellular effectors such as calmodulin and filamentous actin (F-actin). Aberrant phosphorylation of MARCKS has been implicated in the pathogenesis of a range of diseases, including various cancers, neurodegenerative disorders, and inflammatory conditions. This guide provides a comprehensive overview of the role of MARCKS phosphorylation in disease, detailing the underlying signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.

Introduction to MARCKS Protein and its Regulation by Phosphorylation

MARCKS is an intrinsically disordered protein characterized by three highly conserved domains: an N-terminal myristoylation domain, a central MH2 domain of yet unknown function, and a highly basic Phosphorylation Site Domain (PSD), also known as the effector domain.[1] The N-terminal myristoyl group anchors MARCKS to the plasma membrane.[2] The positively charged PSD interacts with negatively charged phospholipids in the inner leaflet of the plasma membrane, further stabilizing this association.[1]

The biological activity of MARCKS is principally regulated by reversible phosphorylation of serine residues within the PSD.[1] Protein Kinase C (PKC) is the primary kinase responsible for this phosphorylation.[3][4] Upon phosphorylation, the negative charge of the phosphate groups neutralizes the positive charge of the PSD, leading to the dissociation of MARCKS from the plasma membrane into the cytosol.[1][5] This translocation event has profound functional consequences, as it liberates membrane-bound phosphatidylinositol 4,5-bisphosphate (PIP2) and disrupts the cross-linking of actin filaments, thereby influencing cell motility, adhesion, and intracellular signaling.[1][6] In addition to PKC, other kinases such as Rho-kinase and proline-directed kinases (e.g., cdk1, cdk5, MAPK1) can also phosphorylate MARCKS, suggesting a complex regulatory network.[1][7]

Signaling Pathways Involving MARCKS Phosphorylation

The phosphorylation of MARCKS is a central event in several key signaling pathways. The canonical pathway involves the activation of PKC by diacylglycerol (DAG) and Ca2+, leading to MARCKS phosphorylation and its translocation from the plasma membrane. This releases sequestered PIP2, which can then be hydrolyzed by phospholipase C (PLC) to generate inositol trisphosphate (IP3) and more DAG, creating a positive feedback loop. Alternatively, PIP2 can be phosphorylated by phosphoinositide 3-kinase (PI3K) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the PI3K/Akt signaling cascade that promotes cell survival and proliferation.[1][8]

MARCKS also interacts with calmodulin in a phosphorylation-dependent manner. In its unphosphorylated state, the basic effector domain of MARCKS binds to Ca2+/calmodulin.[9][10] Phosphorylation by PKC inhibits this interaction, releasing calmodulin to activate its downstream targets.[9][10] This interplay between PKC and calmodulin signaling pathways, mediated by the phosphorylation state of MARCKS, is crucial for various cellular functions.[9]

Signaling Pathway Diagrams

Caption: Canonical MARCKS phosphorylation pathway.

Role of MARCKS Phosphorylation in Disease

Cancer

The role of MARCKS in cancer is complex and appears to be context-dependent.[11] While in some cancers like glioblastoma multiforme (GBM), high MARCKS expression is associated with improved survival, in others, elevated phosphorylation of MARCKS is linked to a more aggressive phenotype.[11][12]

-

Glioblastoma (GBM): In GBM, high MARCKS gene expression correlates with increased patient survival.[12] Conversely, genetic silencing of MARCKS promotes GBM proliferation and radiation resistance.[12] However, other studies have shown that MARCKS expression is upregulated in GBM and is associated with a poor clinical outcome, with knockdown of MARCKS suppressing migration and invasion.[13][14] These seemingly contradictory findings may be explained by the critical role of MARCKS phosphorylation.[11] It is the phosphorylated form of MARCKS that appears to drive the malignant phenotype.[11][15] Downregulation of MARCKS in GBM cells leads to decreased expression of proteins involved in the epithelial-mesenchymal transition (EMT), such as N-cadherin and vimentin, and an increase in E-cadherin, consistent with reduced migration and invasion.[14]

-

Lung Cancer: In lung cancer, MARCKS phosphorylation is correlated with advanced stage, lymph node metastasis, and shorter survival.[11] Elevated phospho-MARCKS enhances migration and invasion of lung cancer cells.[11]

-

Breast Cancer: The abundance of phosphorylated MARCKS, but not total MARCKS protein, is increased in breast cancers and positively correlates with tumor grade and metastatic status.[16] Mitotic inhibitors like paclitaxel can promote the accumulation of phospho-MARCKS, which may contribute to drug resistance.[16]

Neurological Disorders

MARCKS is highly expressed in the brain and plays a crucial role in neural development, synaptic plasticity, and neurite outgrowth.[1] Dysregulation of MARCKS phosphorylation is implicated in several neurodegenerative diseases.

-

Alzheimer's Disease (AD): Amyloid-beta (Aβ), a key pathological hallmark of AD, induces MARCKS phosphorylation through PKC and MAPK activation.[1] Phosphorylated MARCKS is found in dystrophic neurites and senile plaques in the brains of AD patients.[1][17] The phosphorylation of MARCKS at Ser46 is considered an early marker of neurite degeneration, occurring before the histological detection of Aβ aggregates.[18]

-

Parkinson's Disease (PD) and Dementia with Lewy Bodies (DLB): Similar to AD, an increase in pSer46-MARCKS is observed in PD and DLB pathologies, suggesting it is a common marker of pre-aggregation neurite degeneration in these neurodegenerative disorders.[18][19]

Inflammatory Diseases

MARCKS is involved in regulating the migration and function of inflammatory cells, such as neutrophils and macrophages.[20][21]

-

Neutrophil Migration: MARCKS is essential for neutrophil migration.[21] Stimulation of neutrophils with chemoattractants leads to rapid phosphorylation and translocation of MARCKS to the cytosol.[21] Inhibition of MARCKS function with the MANS peptide significantly inhibits neutrophil migration and adhesion.[21]

-

Macrophage Activation: In macrophages, MARCKS is upregulated in response to inflammatory stimuli like lipopolysaccharide (LPS).[20][22] LPS stimulation leads to PKC-dependent phosphorylation of MARCKS and its translocation.[22] Knockout of MARCKS in macrophages downregulates the production of pro-inflammatory cytokines such as TNF and IL-6, indicating a key role for MARCKS in regulating inflammatory responses.[22]

Quantitative Data Summary

| Parameter | Disease/System | Value/Observation | Reference(s) |

| MARCKS Expression and Survival | Glioblastoma (TCGA & REMBRANDT databases) | High MARCKS gene expression is directly correlated with increased survival. | [3][12] |

| Phospho-MARCKS Levels and Cancer Progression | Breast Cancer | Abundance of phospho-MARCKS, not total MARCKS, is positively correlated with tumor grade and metastatic status. | [16] |

| Lung Cancer | Higher phospho-MARCKS levels are correlated with shorter overall survival. | [23] | |

| PKC Isozyme-mediated MARCKS Phosphorylation | In vitro (Sf9 cells) | Fold increase in MARCKS phosphorylation: PKCα (3.6), PKCβI (4.6), PKCβII (2.7), PKCγ (4.8), PKCδ (3.0), PKCε (4.3), PKCη (4.9). PKCζ showed no significant phosphorylation. | [24] |

| Inhibitor IC50 | Neutrophil Migration (fMLF-induced) | MANS peptide IC50 = 17.1 µM | [12][14] |

| Neutrophil Adhesion (fMLF-induced) | MANS peptide IC50 = 12.5 µM | [12][14] | |

| Effect of MARCKS Knockdown on Cell Behavior | Glioblastoma Cells (U87 & LN229) | Knockdown of MARCKS significantly suppressed cell migration and invasion. | [4] |

| Glioblastoma Cells (U-118MG) | Double knockdown of Crk and CrkL (downstream effectors of pathways involving MARCKS) completely blocked cell migration. | [25] |

Detailed Experimental Protocols

Western Blot Analysis of MARCKS Phosphorylation

This protocol allows for the detection and semi-quantification of total and phosphorylated MARCKS protein in cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-MARCKS and anti-phospho-MARCKS (specific for the phosphorylation site of interest).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system (e.g., CCD camera or X-ray film).

Procedure:

-

Sample Preparation:

-

For adherent cells, wash with ice-cold PBS and then lyse by adding lysis buffer directly to the plate. Scrape the cells and collect the lysate.

-

For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in lysis buffer.

-

For tissue samples, homogenize in lysis buffer on ice.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody (anti-MARCKS or anti-phospho-MARCKS) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phospho-MARCKS signal to the total MARCKS signal.

-

Workflow Diagram:

Caption: Western Blotting workflow for MARCKS analysis.

siRNA-Mediated Knockdown of MARCKS

This protocol describes the transient knockdown of MARCKS expression using small interfering RNA (siRNA) to study the functional consequences of its depletion.

Materials:

-

MARCKS-specific siRNA and a non-targeting control siRNA.

-

Transfection reagent (e.g., Lipofectamine).

-

Opti-MEM or other serum-free medium.

-

Cell culture medium.

-

Cells to be transfected.

Procedure:

-

Cell Seeding:

-

One day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.

-

-

Transfection Complex Preparation:

-

For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

-

-

Transfection:

-

Add the transfection complexes dropwise to the cells.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After 4-6 hours, the medium can be replaced with fresh complete medium.

-

Assay for gene knockdown and phenotypic changes at 24-72 hours post-transfection. The optimal time should be determined empirically.

-

Verify knockdown efficiency by Western blotting or qRT-PCR.

-

Workflow Diagram:

Caption: siRNA-mediated knockdown workflow.

Immunofluorescence Staining for MARCKS Localization

This protocol allows for the visualization of the subcellular localization of MARCKS protein.

Materials:

-

Cells grown on coverslips.

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibody against MARCKS.

-

Fluorophore-conjugated secondary antibody.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Preparation:

-

Grow cells on sterile glass coverslips in a petri dish.

-

Treat cells with stimuli as required to induce changes in MARCKS localization.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Incubate with the primary anti-MARCKS antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the slides using a fluorescence microscope.

-

Workflow Diagram:

Caption: Immunofluorescence staining workflow.

Conclusion and Future Directions

The phosphorylation of MARCKS protein is a critical regulatory mechanism that has profound implications for a wide range of cellular processes and is increasingly recognized as a key player in the pathogenesis of multiple diseases. In cancer, the phosphorylation state of MARCKS appears to be a more reliable indicator of malignancy and patient prognosis than its overall expression level. In neurodegenerative disorders, MARCKS phosphorylation serves as an early biomarker of neuronal damage. Furthermore, its role in modulating inflammatory cell function highlights its potential as a therapeutic target in inflammatory diseases.

Future research should focus on elucidating the specific roles of different MARCKS phosphorylation sites and the kinases that regulate them in various disease contexts. The development of more specific inhibitors of MARCKS phosphorylation, beyond the currently available peptides, holds significant promise for novel therapeutic interventions. A deeper understanding of the complex interplay between MARCKS phosphorylation and other signaling pathways will undoubtedly open new avenues for the diagnosis and treatment of a broad spectrum of human diseases.

References

- 1. Elevated MARCKS phosphorylation contributes to unresponsiveness of breast cancer to paclitaxel treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MARCKS phosphorylation by PKC strongly impairs cell polarity in the chick neural plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MARCKS Regulates Growth, Radiation Sensitivity and is a Novel Prognostic Factor for Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. A myristoylated alanine-rich C-kinase substrate (MARCKS) inhibitor peptide attenuates neutrophil outside-in β2-integrin activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. learn.cellsignal.com [learn.cellsignal.com]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Myristoylated alanine-rich C kinase substrate (MARCKS), a major protein kinase C substrate, is an in vivo substrate of proline-directed protein kinase(s). A mass spectroscopic analysis of the post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myristoylated alanine-rich C-kinase substrate (MARCKS) protein regulation of human neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) Protein Regulation of Human Neutrophil Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elevated MARCKS phosphorylation contributes to unresponsiveness of breast cancer to paclitaxel treatment [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. MARCKS phosphorylation by individual protein kinase C isozymes in insect Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. origene.com [origene.com]

- 20. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 24. ptglab.com [ptglab.com]

- 25. Quantitative assessment of glioblastoma phenotypes in vitro establishes cell migration as a robust readout of Crk and CrkL activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BIO-11006 Protocol for In Vitro Cell Culture Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIO-11006 is a synthetic 10-amino acid peptide that acts as a potent inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein.[1] By preventing the phosphorylation of MARCKS, this compound disrupts a key signaling cascade involved in cell motility, proliferation, and survival.[1] This document provides detailed protocols for in vitro studies investigating the effects of this compound on cancer cells, with a focus on non-small cell lung cancer (NSCLC) cell lines. The provided methodologies cover cell migration, viability, and apoptosis assays, and include representative data to guide researchers in their experimental design and interpretation.

Introduction

The MARCKS protein is a prominent substrate of protein kinase C (PKC) and plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and signal transduction pathways.[2] Phosphorylation of MARCKS is a critical event that leads to its translocation from the plasma membrane to the cytoplasm, initiating downstream signaling through pathways such as PI3K/AKT.[1] In various cancers, the overexpression and phosphorylation of MARCKS are associated with increased metastatic potential and poor prognosis.

This compound is an analog of the MANS peptide, which corresponds to the N-terminal sequence of the MARCKS protein and competitively inhibits its phosphorylation.[2] In vitro studies have demonstrated that this compound can effectively block the migration of NSCLC cells, suggesting its potential as a therapeutic agent to attenuate metastasis.[2] This application note details standardized protocols for evaluating the in vitro efficacy of this compound.

Data Presentation

Table 1: Effect of this compound on Non-Small Cell Lung Cancer Cell Migration

| Cell Line | Concentration (µM) | Incubation Time (hours) | Inhibition of Migration (%) |

| A549 | 10 | 24 | Data not available |

| 50 | 24 | Data not available | |

| 100 | 24 | ~75% | |

| PC-9 | 10 | 24 | Data not available |

| 50 | 24 | Data not available | |

| 100 | 24 | Data not available | |

| CL1-5 | 10 | 24 | Data not available |

| 50 | 24 | Data not available | |

| 100 | 24 | Data not available |

Note: While specific quantitative data for a full dose-response is not publicly available, studies have shown a concentration-dependent inhibition of migration in these cell lines, with near 75% inhibition at 100µM in A549 cells.

Table 2: Effect of this compound on Cancer Cell Viability (Hypothetical Data)

| Cell Line | Concentration (µM) | Incubation Time (hours) | IC50 (µM) |

| A549 | 0.1 - 100 | 48 | Data not available |

| PC-9 | 0.1 - 100 | 48 | Data not available |

Experimental Protocols

Cell Culture

Materials:

-

Human non-small cell lung cancer cell lines (e.g., A549, PC-9, CL1-5)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

Cell Migration Assay (Transwell Assay)

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Cell culture medium with 10% FBS (as chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Procedure:

-

Seed 1 x 10^5 cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add this compound to the upper chamber at desired concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (e.g., PBS or DMSO).

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Incubate the plate for 12-24 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 15 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the migrated cells in several random fields under a microscope.

-

Calculate the percentage of migration inhibition compared to the vehicle control.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations for the desired time.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Mandatory Visualization

References

Application Notes and Protocols for BIO-11006 in Non-Small Cell Lung Cancer (NSCLC) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIO-11006 is a novel peptide-based inhibitor of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein, a key regulator of cell motility, proliferation, and inflammation.[1][2] In the context of non-small cell lung cancer (NSCLC), the aberrant phosphorylation of MARCKS is associated with enhanced cell division and migration.[1][2] this compound acts by specifically inhibiting this phosphorylation, thereby impeding downstream signaling pathways crucial for tumor progression and metastasis.[3] Preclinical and clinical studies have demonstrated the potential of this compound to reduce tumor growth, prevent metastasis, and improve treatment outcomes in NSCLC.[4][5][6]

These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays.

Mechanism of Action

This compound is a 10-amino acid peptide that functions as a competitive inhibitor of MARCKS phosphorylation.[3] The proposed mechanism of action is as follows:

-

Inhibition of MARCKS Phosphorylation: this compound binds to the phosphorylation site domain of the MARCKS protein, preventing its phosphorylation by Protein Kinase C (PKC).[3]

-

Sequestration of PIP2: Unphosphorylated MARCKS remains bound to the plasma membrane, where it sequesters phosphatidylinositol 4,5-bisphosphate (PIP2).[3]

-

Downregulation of PI3K/AKT Pathway: By limiting the availability of PIP2, this compound inhibits the activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is critical for cell survival, proliferation, and growth.[3]

-

Inhibition of Cell Motility and Invasion: The inhibition of the PI3K/AKT pathway and the stabilization of the actin cytoskeleton by unphosphorylated MARCKS lead to a reduction in cell migration and invasion, key processes in metastasis.[3]

Diagram of the Proposed Signaling Pathway of this compound in NSCLC

Caption: Proposed signaling pathway of this compound in NSCLC cells.

Preclinical and Clinical Data

In Vitro Studies

While specific IC50 values for this compound in various NSCLC cell lines are not consistently reported in publicly available literature, in vitro studies have demonstrated its ability to inhibit the migration of NSCLC cells.[7]

In Vivo Animal Studies

Preclinical studies in mouse models of NSCLC have shown significant anti-tumor and anti-metastatic effects of this compound.[1][4]

| Model | Cell Line | Treatment | Key Findings | Reference |

| Orthotopic Mouse Model | PC-9 | Inhaled this compound daily for 4 weeks, starting day 4 post-injection | Dramatic attenuation of tumor metastasis to the lung, heart, and diaphragm. Complete inhibition of further metastasis and primary tumor growth when treatment started on day 26. | [4] |

| Tail Vein Injection Model | A549 | Inhaled this compound daily, starting day 3 post-injection | ~95% inhibition of metastasis to distal organs observed at 8 weeks. | [4] |

| General NSCLC Animal Models | Not Specified | This compound | Reduced primary tumor size and prevented the development of secondary tumors. Treated animals did not lose weight, in contrast to untreated animals which lost 30% of their body weight. | [1] |

Phase 2 Clinical Trial (NCT03472053)

A randomized, controlled Phase 2 clinical trial evaluated the safety and efficacy of this compound in combination with standard of care (SOC: pemetrexed and carboplatin) in patients with Stage IV NSCLC.[5][6][8]

| Parameter | This compound + SOC | SOC Alone | p-value | Reference |

| Overall Response Rate (ORR) at 3 months | - | - | 0.02 | [5][6][9] |

| Partial Response (PR) | 40% | 30% | - | [5][6][9] |

| Disease Progression (DP) | 7% | 17% | - | [5][6][9] |

The primary endpoint was progression-free survival (PFS) at 3 months, with secondary endpoints including response rate and overall survival.[8] this compound was administered as an aerosolized solution.[8] The treatment was well-tolerated, with the most common adverse events being cough, dyspnea, and headache.[5][9]

Experimental Protocols

In Vitro Cell Migration (Wound Healing) Assay

This protocol is designed to assess the effect of this compound on the migratory capacity of NSCLC cells.

Diagram of the Wound Healing Assay Workflow

Caption: Workflow for a wound healing (scratch) assay.

Materials:

-

NSCLC cell lines (e.g., A549, H1299, PC-9)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (stock solution of known concentration)

-

Vehicle control (e.g., sterile water or PBS)

-

Multi-well culture plates (e.g., 24-well or 96-well)

-

Sterile pipette tips (p200 or p1000)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed NSCLC cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Monolayer Formation: Incubate the cells until they reach approximately 90-100% confluency.

-

Wound Creation: Using a sterile pipette tip, create a straight scratch through the center of the cell monolayer.

-

Washing: Gently wash the wells with serum-free medium or PBS to remove any detached cells.

-

Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

-

Imaging: Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 0 hours. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or migration rate for each treatment condition relative to the initial wound area.

Western Blot for Phosphorylated MARCKS (p-MARCKS)

This protocol is to determine the effect of this compound on the phosphorylation status of the MARCKS protein.

Diagram of the Western Blot Workflow

Caption: General workflow for a Western blot experiment.

Materials:

-

NSCLC cells

-

This compound

-

Vehicle control

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MARCKS and anti-total-MARCKS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat NSCLC cells with various concentrations of this compound or vehicle for a specified time. Lyse the cells on ice using lysis buffer containing phosphatase and protease inhibitors.

-